1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene

Catalog No.
S13830097
CAS No.
M.F
C12H14Br2O
M. Wt
334.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene

Product Name

1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene

IUPAC Name

1-bromo-4-[(2-bromocyclopentyl)oxymethyl]benzene

Molecular Formula

C12H14Br2O

Molecular Weight

334.05 g/mol

InChI

InChI=1S/C12H14Br2O/c13-10-6-4-9(5-7-10)8-15-12-3-1-2-11(12)14/h4-7,11-12H,1-3,8H2

InChI Key

RDHBGEQZOLASNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OCC2=CC=C(C=C2)Br

1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a bromo group and an ether linkage to a cyclopentyl moiety. The compound's chemical formula is C12H12Br2O, and it features a bromoalkyl ether that contributes to its distinct chemical properties. This compound is of interest in organic chemistry due to its potential applications in medicinal chemistry and materials science.

The chemical reactivity of 1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene is primarily influenced by the presence of the bromo substituent, which can undergo nucleophilic substitution reactions. The bromo group can participate in electrophilic aromatic substitution reactions as well as in reactions with nucleophiles, leading to various adducts. The ether functionality allows for further transformations, making it a versatile intermediate in organic synthesis.

Several synthetic routes can be employed to produce 1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene:

  • Nucleophilic Substitution: Starting from 4-hydroxybenzyl bromide, a nucleophilic substitution can occur with 2-bromocyclopentanol under basic conditions to yield the desired compound.
  • Electrophilic Aromatic Substitution: Bromination of 4-methylbenzyl alcohol followed by reaction with 2-bromocyclopentanol can also lead to the formation of this compound.
  • One-Pot Synthesis: A one-pot reaction involving the simultaneous bromination and etherification steps could streamline the synthesis process.

1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene has potential applications in various fields:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Materials Science: In the development of polymers or materials with specific properties due to its unique structure.
  • Chemical Intermediates: Useful in the synthesis of other complex organic molecules.

Interaction studies for 1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene focus on its reactivity with biological targets and other chemical species. The electrophilic nature of the bromo group allows it to engage in nucleophilic attacks, leading to the formation of various adducts. Additionally, studies may explore its interactions with enzymes or receptors relevant to its potential pharmaceutical applications.

Several compounds share structural similarities with 1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Aspects
1-(2-Bromoethyl)-4-chlorobenzeneBromoethyl group instead of cyclopentylLacks cyclic structure; different reactivity
1-(2-Bromomethyl)-4-chlorobenzeneContains bromo and chlorobenzene groupsSimilar halogen substituents; no ether linkage
1-(2-Chloroethyl)-4-bromobenzeneChloroethyl in place of bromoalkylDifferent halogen type affects reactivity
1-(2-Bromocyclopropyl)oxy-4-chlorobenzeneCyclopropyl instead of cyclopentylSmaller cyclic structure alters steric effects

The uniqueness of 1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene lies in its combination of both bromo and chlorinated functionalities along with a cyclic ether structure, which provides distinct reactivity patterns not seen in simpler haloalkanes or aromatic compounds. This makes it a versatile intermediate for further synthetic transformations in organic chemistry.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

333.93909 g/mol

Monoisotopic Mass

331.94114 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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